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Compound of Interest

1-(Isopropylamino)-3-(2-(2-
Compound Name: methoxyethyl)phenoxy)propan-2-
ol
CAS No.: 163685-38-9
Cat. No.: B138067

An In-Depth Technical Guide to the Physicochemical Properties of CAS 163685-38-9 (ortho-
Metoprolol)

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of
the chemical compound identified by CAS number 163685-38-9. This molecule, known by
several synonyms including ortho-Metoprolol and Metoprolol EP Impurity E, is of significant
interest to researchers in pharmaceutical sciences and drug development. It is recognized both
as a key synthetic intermediate for the beta-blocker bisoprolol and as a known impurity in the
synthesis of metoprolol.[1][2] Understanding its fundamental chemical and physical
characteristics is crucial for its effective use in synthesis, for analytical method development,
and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). This
document synthesizes available data to provide a detailed resource for laboratory
professionals.

Chemical Identity and Structure
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Accurate identification is the foundation of all chemical research. The compound is
unambiguously defined by the following identifiers and structural features.

e |UPAC Name: 1-[2-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol[1][3]

¢ Synonyms: ortho-Metoprolol, (2RS)-1-[2-(2-Methoxyethyl)phenoxy]- 3-[(1-
methylethyl)amino]propan-2-ol, Metoprolol impurity 1, Metoprolol EP Impurity E[2][4][5][6]

e CAS Number: 163685-38-9
e Molecular Formula: C1sH2sNOs[1][4][7]

e Molecular Weight: 267.36 g/mol [2][7]

Chemical Structure

The molecular structure of CAS 163685-38-9 is depicted below. It features a phenoxy
propanolamine backbone, which is characteristic of many beta-blockers. Key functional groups
include a secondary amine, a secondary alcohol, an ether, and an aromatic ring.

Caption: 2D Chemical Structure of CAS 163685-38-9.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both
chemical and biological systems. They influence solubility, absorption, distribution, metabolism,
and excretion (ADME) profiles, as well as handling and storage requirements.
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Property

Value

Source

Significance in
Drug Development
& Research

Physical State

White to Off-White
Solid

[2]

Affects handling,
formulation (e.qg., for
tableting), and
dissolution rates.

Melting Point

64 - 66 °C

[2]

A key indicator of
purity. A sharp melting
range suggests high
purity. Important for
manufacturing
processes like hot-

melt extrusion.

Boiling Point

398.6 + 37.0 °C
(Predicted)

[2]

Indicates thermal
stability. As a
predicted value, it
should be confirmed
experimentally if high-
temperature
processing is

required.

Solubility

Slightly soluble in
Chloroform and

Methanol.

[2]

Crucial for formulation
development. Limited
aqueous solubility can
pose challenges for
oral bioavailability and
requires formulation
strategies like salt
formation or use of

excipients.

pKa

13.87 £ 0.20
(Predicted)

[2]

The pKa of the
secondary amine is
critical. It determines

the ionization state at
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physiological pH
(approx. 7.4), which
governs solubility,
receptor binding, and
cell membrane

permeability.

LogP 1.6132 (Predicted)

[4]

The octanol-water
partition coefficient
(LogP) is a measure
of lipophilicity. A value
of 1.61 suggests
moderate lipophilicity,
which is often a good
balance for membrane
permeability and

aqueous solubility.[1]

Computational Data and Molecular Descriptors

In modern drug discovery, computational models are used to predict the properties of

molecules, saving time and resources. These descriptors provide insight into a molecule's

potential pharmacokinetic behavior.
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Descriptor

Value

Source

Relevance in Drug
Discovery

Topological Polar
Surface Area (TPSA)

50.72 Az

[4]

TPSA is correlated
with drug transport
properties, including
intestinal absorption
and blood-brain
barrier penetration. A
value < 140 Az is
generally associated
with good oral

bioavailability.

Hydrogen Bond

Donors

[4]

The number of N-H
and O-H bonds.
Important for receptor
binding and solubility.
Following Lipinski's
Rule of Five, a value <
5 is favorable for oral

absorption.

Hydrogen Bond

Acceptors

[4]

The number of N and
O atoms. Also critical
for binding and
solubility. A value < 10
is favored by Lipinski's

Rule of Five.

Rotatable Bonds

[4]

Indicates molecular
flexibility. A higher
number of rotatable
bonds can negatively
impact oral
bioavailability. A value
<10 is generally

considered favorable.
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Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. The following information is
derived from available safety data.

e GHS Classification:

[¢]

Pictograms: GHS08 (Health Hazard), GHS09 (Hazardous to the Aquatic Environment)[4]

[e]

Signal Word: Warning[4]

Hazard Statements:

o

= H361: Suspected of damaging fertility or the unborn child.[4]

» H411: Toxic to aquatic life with long-lasting effects.[4]

[¢]

Precautionary Statements:
» P273, P280, P391, P405[4]
o« Recommended Laboratory Practices:

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields,
chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

o Ventilation: Handle in a well-ventilated area or in a chemical fume hood to minimize
inhalation exposure.[1]

o Storage: Store in a tightly sealed container in a cool, dry place, protected from light and
kept under an inert atmosphere.[2][4]

o Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid
release to the environment.[4]

Experimental Protocols & Workflows
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To ensure data integrity, standardized experimental protocols are essential. Below is a
representative workflow for the structural confirmation and purity assessment of a new batch of
CAS 163685-38-9.

Workflow: Identity and Purity Confirmation

Caption: Workflow for analytical validation of CAS 163685-38-9.

Detailed Protocol: High-Performance Liquid
Chromatography (HPLC) for Purity Assessment

This protocol provides a starting point for developing a method to assess the purity of ortho-
Metoprolol.

e System Preparation:

o

HPLC System: A standard analytical HPLC with a UV detector.
o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle size).
o Mobile Phase A: 0.1% Formic Acid in Water.
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
o Flow Rate: 1.0 mL/min.
o Detector Wavelength: 275 nm.
o Column Temperature: 30 °C.
e Sample Preparation:
o Accurately weigh approximately 10 mg of CAS 163685-38-9 standard or sample.

o Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock
solution.

o Further dilute to a working concentration of approximately 0.1 mg/mL.
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e Analysis:

o

Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.

[¢]

Inject 10 pL of the prepared sample.

[¢]

Run a gradient elution, for example: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B;
25-30 min, return to 10% B.

[¢]

Monitor the chromatogram for the main peak corresponding to the compound and any
impurity peaks.

o Data Interpretation:

o Calculate the purity by dividing the peak area of the main component by the total area of
all peaks (Area Percent method). The purity should typically be >298% for use as a
reference standard.[4]

Conclusion

CAS 163685-38-9, or ortho-Metoprolol, is a well-characterized molecule with defined
physicochemical properties. Its moderate lipophilicity and predicted molecular descriptors align
with characteristics favorable for pharmaceutical development. The available data on its
melting point, solubility, and safety provide a solid foundation for its handling and application in
a research setting. As a known impurity and synthetic intermediate, the analytical protocols
outlined here are crucial for quality control and ensuring the integrity of related pharmaceutical
products.

References
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[Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [CAS number 163685-38-9 physicochemical data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b138067/docs#cas-number-163685-38-9-
physicochemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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